molecular formula C9H9F3O3 B1425923 4-Methoxy-3-(trifluoromethoxy)benzyl alcohol CAS No. 853771-91-2

4-Methoxy-3-(trifluoromethoxy)benzyl alcohol

Cat. No. B1425923
M. Wt: 222.16 g/mol
InChI Key: XSWBFWDUPUANRL-UHFFFAOYSA-N
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Description

“4-Methoxy-3-(trifluoromethoxy)benzyl alcohol” is an organic compound with the linear formula C9H9F3O3 . It is used as a building block in chemical synthesis . The compound has a molecular weight of 222.16 .


Molecular Structure Analysis

The InChI code for “4-Methoxy-3-(trifluoromethoxy)benzyl alcohol” is 1S/C9H9F3O3/c1-14-7-3-2-6(5-13)4-8(7)15-9(10,11)12/h2-4,13H,5H2,1H3 . This indicates the presence of a methoxy group (-OCH3), a trifluoromethoxy group (-OCF3), and a benzyl alcohol group in the molecule .


Physical And Chemical Properties Analysis

“4-Methoxy-3-(trifluoromethoxy)benzyl alcohol” is a liquid at room temperature . It has a refractive index of 1.449 and a density of 1.326 g/mL at 25 °C . The compound has a boiling point of 108 °C at 25 mmHg .

Scientific Research Applications

    Pharmaceutical Intermediate

    • Application : 4-Methoxy-3-(trifluoromethoxy)benzyl alcohol is used as a pharmaceutical intermediate .

    Trifluoromethoxylation Reagents

    • Application : 4-Methoxy-3-(trifluoromethoxy)benzyl alcohol could potentially be used in the synthesis of trifluoromethoxylation reagents .
    • Results or Outcomes : The development of new trifluoromethoxylation reagents can facilitate the trifluoromethoxylation reaction and make CF3O-containing compounds more accessible .
  • Organic Building Block
    • Application : 4-(Trifluoromethoxy)benzyl alcohol is an organic building block .

Safety And Hazards

“4-Methoxy-3-(trifluoromethoxy)benzyl alcohol” should be handled with care. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and it should not be ingested or inhaled . In case of contact, rinse immediately with plenty of water .

Future Directions

While specific future directions for “4-Methoxy-3-(trifluoromethoxy)benzyl alcohol” are not mentioned in the sources I found, it’s worth noting that research into the properties and potential applications of benzyl alcohols is ongoing . This compound, with its unique trifluoromethoxy group, could have interesting properties that make it useful in various chemical reactions .

properties

IUPAC Name

[4-methoxy-3-(trifluoromethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O3/c1-14-7-3-2-6(5-13)4-8(7)15-9(10,11)12/h2-4,13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWBFWDUPUANRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CO)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-(trifluoromethoxy)benzyl alcohol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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